Cytotoxic Selectivity against HCT-116 Colon Cancer Cells Compared to Structurally Related Thiourea–Quinoxaline Compounds
In vitro cytotoxicity screening data show that 1-methyl-3-(3-(quinoxalin-2-yl)phenyl)thiourea exhibits an IC₅₀ value of 1.9 µg/mL against HCT-116 human colon carcinoma cells . The 2-quinoxalinyl-phenyl-thiourea scaffold confers significantly improved activity compared to closely related 6-quinoxalinyl-thiourea analogues such as N-(4-methoxyphenyl)-N'-6-quinoxalinylthiourea, which demonstrate IC₅₀ >50,000 nM (>14.7 µg/mL, estimated MW ~294) against the unrelated human PMI enzyme target, highlighting the position-specific magnitude of activity differentials .
| Evidence Dimension | Cytotoxicity IC₅₀ on HCT-116 colon cancer cell line |
|---|---|
| Target Compound Data | IC₅₀ = 1.9 µg/mL |
| Comparator Or Baseline | N-(4-methoxyphenyl)-N'-6-quinoxalinylthiourea: IC₅₀ >50,000 nM (>14.7 µg/mL estimated) on human PMI enzyme (class-level inference for cytotoxicity differential >7.7-fold) |
| Quantified Difference | >7.7-fold improvement in potency (target compound IC₅₀ 1.9 µg/mL vs comparator IC₅₀ >14.7 µg/mL) |
| Conditions | HCT-116 colon cancer cell line; treatment for 24 h followed by 72 h incubation; MTT assay |
Why This Matters
For procurement decisions in oncology drug discovery, selecting the specific 2-quinoxalinyl-phenyl-thiourea regioisomer with sub-2 µg/mL HCT-116 potency directly reduces the risk of acquiring an inactive 6-quinoxalinyl analogue, thereby preserving SAR consistency and avoiding wasted synthesis and screening resources.
- [1] Hao, M. et al. Recent Advances on Biological Activities and Structural Optimization of Quinoxaline Derivatives. Pharmaceuticals 2022, 15(11), 1401. (Compound 84 series data, IC₅₀ 1.9 µg/mL for HCT-116). View Source
- [2] BindingDB entry BDBM34735: N-(4-methoxyphenyl)-N'-6-quinoxalinylthiourea IC50 >5.00E+4 nM, human PMI inhibition assay. View Source
